Conessine

描述

准备方法

柯尼辛可以从植物来源中分离出来,例如印度娃儿藤。 分离和纯化过程涉及使用甲醇作为溶剂系统,通过柱色谱和薄层色谱进行 . 在印度娃儿藤的树皮衍生愈伤组织培养中,使用各种有机和无机诱导剂,已成功地进行了柯尼辛的体外诱导 . 在补充了特定生长调节剂的MS培养基中培养的愈伤组织中,获得了最大量的柯尼辛 .

化学反应分析

柯尼辛经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括苯丙氨酸、酪氨酸、壳聚糖、色氨酸、酪蛋白水解物、脯氨酸、蔗糖和酵母提取物 . 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Antiviral Properties

Recent studies have demonstrated that conessine exhibits broad-spectrum antiviral activity against various enveloped viruses. Notably, it has shown efficacy against:

- Dengue Virus (DENV)

- Vesicular Stomatitis Virus (VSV)

- Herpes Simplex Virus (HSV)

This compound operates by inhibiting viral replication at multiple stages of the viral life cycle, including internalization and RNA replication. Its mechanism appears to involve regulation of cholesterol levels, which is crucial for viral entry and replication .

Anti-Malarial Activity

This compound has been extensively studied for its anti-malarial properties. The compound demonstrated significant in vitro activity against Plasmodium berghei, with an IC₅₀ value of 1.9 μg/ml. In vivo studies revealed that at a dosage of 10 mg/kg, this compound achieved an 88.95% reduction in parasitemia in infected mice . These findings suggest that this compound could serve as a lead compound for developing new anti-malarial therapies.

Antibiotic Resistance Modulation

This compound has shown potential as an inhibitor of multidrug efflux pumps in bacteria, particularly Pseudomonas aeruginosa. It enhances the efficacy of antibiotics by acting as a permeabilizer, significantly lowering minimum inhibitory concentrations (MICs) for various antibiotics when used in combination . This property may provide a novel approach to combat antibiotic resistance.

Central Nervous System Effects

As a potent antagonist of histamine H3 receptors, this compound exhibits central nervous system activity. Studies indicate that it can penetrate the blood-brain barrier and reach high concentrations in the brain, suggesting potential applications in treating neurological disorders . Its sedative and CNS depressant activities may be beneficial in managing conditions such as anxiety or insomnia.

Anti-Inflammatory and Muscle Atrophy Prevention

This compound's anti-inflammatory effects have been highlighted in recent research, where it was shown to inhibit pathways associated with muscle atrophy, specifically targeting NF-κB and FoxO3a signaling pathways. This suggests that this compound may have therapeutic potential in preventing muscle wasting associated with chronic diseases or aging .

Cytotoxicity and Cancer Research

The cytotoxic properties of this compound have been investigated in cancer research. It exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent. Further studies are required to explore its mechanisms and optimize its use in oncology .

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against DENV, VSV, HSV |

| Anti-Malarial | Reduces parasitemia | 88.95% reduction at 10 mg/kg |

| Antibiotic Resistance | Inhibits efflux pumps | Lowers MICs for antibiotics |

| CNS Effects | H3 receptor antagonist | High brain concentration; potential sedative effects |

| Anti-Inflammatory | Inhibits NF-κB/FoxO3a pathways | Prevents muscle atrophy |

| Cytotoxicity | Selective toxicity against cancer cells | Potential anti-cancer properties |

Case Studies and Future Directions

- Antiviral Efficacy : A study highlighted this compound's ability to inhibit DENV replication through cholesterol regulation, suggesting further exploration into its antiviral mechanisms could yield new treatments for viral infections .

- Anti-Malarial Research : Ongoing investigations into chemically modified derivatives of this compound aim to enhance its potency and reduce toxicity while maintaining efficacy against malaria .

- CNS Applications : Research into this compound's CNS effects could lead to new treatments for neurological disorders, particularly those involving histamine dysregulation.

作用机制

相似化合物的比较

柯尼辛在甾体生物碱中是独特的,因为它具有选择性组胺H3受体拮抗作用和广谱抗病毒活性 . 类似化合物包括:

柯尼宁: 柯尼辛的结构衍生物,具有类似的生物活性.

环病毒碱D: 另一种甾体生物碱,具有心血管和脑血管治疗应用.

阿比特龙醋酸酯: 一种甾体抗雄激素药物,用于治疗前列腺癌.

柯尼辛独特地结合了组胺拮抗、抗病毒、抗菌和增强认知功能的特性,使其与其他甾体生物碱区别开来。

生物活性

Conessine is a steroidal alkaloid primarily extracted from the plant Holarrhena antidysenterica. This compound has garnered attention for its diverse biological activities, including anti-malarial, neuroprotective, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

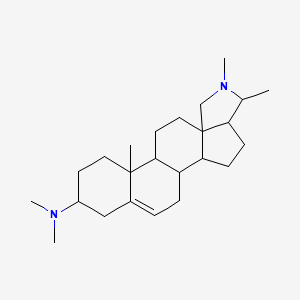

Chemical Structure

The chemical structure of this compound is characterized by a complex steroid framework, which is essential for its biological activity.

1. Anti-Malarial Activity

This compound exhibits significant anti-malarial properties. A study reported that it has an in vitro IC50 value of 1.9 μg/ml against Plasmodium falciparum using the schizont maturation assay and 1.3 μg/ml using the pLDH assay. In vivo studies showed that this compound reduced parasitemia by 88.95% at a dosage of 10 mg/kg in P. berghei-infected mice, demonstrating its potential as an effective anti-malarial agent (Table 1).

| Dosage (mg/kg) | Parasitemia Reduction (%) |

|---|---|

| 10 | 88.95 |

| 50 | 71.6 |

Table 1: Efficacy of this compound in Reducing Parasitemia

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly under conditions of oxidative stress. A study highlighted improvements in memory retrieval and recognition memory consolidation in animal models subjected to elevated oxidative stress levels after this compound treatment (Morais-Silva et al.) .

3. Anti-Inflammatory Activity

This compound has been shown to inhibit the NF-κB and FoxO3a signaling pathways, which are crucial in regulating inflammation and muscle atrophy. In a luciferase reporter assay, this compound treatment significantly suppressed NF-κB-dependent transcriptional activity in a dose-dependent manner (Figure 1). This suggests that this compound could be utilized to mitigate muscle wasting conditions by downregulating the expression of MuRF1 and atrogin-1, which are associated with muscle atrophy.

4. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains, including several species of Bacillus. The compound's effectiveness against these pathogens highlights its potential as a natural antimicrobial agent .

Study on Muscle Atrophy

A significant study explored the effects of this compound on dexamethasone-induced muscle atrophy in rats. The results indicated that this compound treatment led to a notable reduction in muscle loss by inhibiting autophagic flux and modulating key signaling pathways involved in muscle degradation (Figure 2) .

属性

IUPAC Name |

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLGAQQQNWMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859475 | |

| Record name | N,N-Dimethylcon-5-enin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-06-5 | |

| Record name | conessine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。